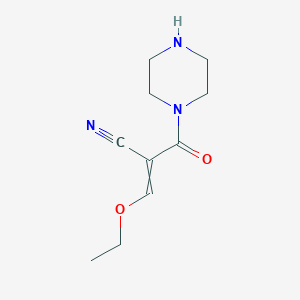
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethoxy group, a piperazine ring, and a nitrile group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile typically involves the reaction of ethyl cyanoacetate with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethoxy-2-(piperidine-1-carbonyl)prop-2-enenitrile
- 3-Ethoxy-2-(morpholine-1-carbonyl)prop-2-enenitrile
- 3-Ethoxy-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Uniqueness
3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, this compound may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
90280-03-8 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
3-ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-8-9(7-11)10(14)13-5-3-12-4-6-13/h8,12H,2-6H2,1H3 |
Clave InChI |
QFGSHVOSWVFSBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C#N)C(=O)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















